N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-methyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-methyloxalamide, commonly known as FMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMOX belongs to the class of oxalamide derivatives and has been studied for its ability to modulate various biological pathways.
Scientific Research Applications
Novel Chemical Synthesis and Structural Analysis
- Research has focused on the synthesis of structurally related compounds, such as benzimidazoles and triazoles, showcasing their potential in developing new chemical entities with diverse biological activities. For instance, the crystal structure analysis of benzimidazole derivatives provides insights into their conformation and potential as antimicrobial agents (Ozbey, Kuş, & Göker, 2001). Furthermore, the green synthesis approach for triazole Schiff bases highlights a sustainable method for generating compounds with notable antitumor activity, emphasizing the role of specific functional groups in enhancing biological efficacy (Ding et al., 2016).
Pharmacological Profiles and Mechanism Studies
- Investigations into compounds containing fluorophenyl and methylpiperazine units have explored their pharmacological properties, such as their role as serotonin receptor inverse agonists. These studies contribute to understanding the mechanistic actions of potential antipsychotic agents, revealing the specificity and efficacy of these compounds in modulating neurotransmitter receptors (Vanover et al., 2006).
Receptor Binding and Activity Modulation
- Research on sigma ligands and their affinity for sigma receptors demonstrates the intricate balance between structural modifications and biological activity. These studies underscore the significance of specific substituents in achieving high affinity and selectivity towards sigma receptors, potentially informing the design of therapeutics for neurological disorders (Perregaard et al., 1995).
Radioligand Development for Imaging Studies
- The synthesis of radiolabeled derivatives for PET imaging exemplifies the application of these compounds in biomedical research, facilitating the in vivo study of various biological processes and receptor systems. This line of research is crucial for advancing diagnostic tools and understanding the pathophysiology of diseases (Gilissen et al., 2003).
Antimicrobial and Antitumor Potential
- Novel benzothiazole analogs, incorporating fluorine and piperazine moieties, have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such compounds in addressing the need for new antimicrobial agents, with specific derivatives showing promising activity against bacterial strains (Al-Harthy et al., 2018).
properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O2/c1-18-15(22)16(23)19-11-14(12-3-5-13(17)6-4-12)21-9-7-20(2)8-10-21/h3-6,14H,7-11H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKGADIHIFZGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.